7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methyl group at the 8th position, and a propyl group at the 4th position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including:
Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann or Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and solvents can be optimized to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Halogenated or nitrated chromen-2-one derivatives.
Scientific Research Applications
7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial properties could be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer effects might involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the propyl group at the 4th position.
8-methyl-4-propyl-2H-chromen-2-one: Similar structure but lacks the ethoxy group at the 7th position.
7-ethoxy-8-methyl-2H-chromen-2-one: Similar structure but lacks the propyl group at the 4th position.
Uniqueness
7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one is unique due to the presence of all three substituents (ethoxy, methyl, and propyl) on the chromen-2-one core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-ethoxy-8-methyl-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-6-11-9-14(16)18-15-10(3)13(17-5-2)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKQKDCBGNDXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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